molecular formula C14H15NO3S B3085282 Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate CAS No. 115299-15-5

Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate

Cat. No.: B3085282
CAS No.: 115299-15-5
M. Wt: 277.34 g/mol
InChI Key: QHYZIOGPCMVEPK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate is a thiazole-based heterocyclic compound characterized by a methoxy-substituted phenyl ring at the 2-position and a methyl group at the 5-position of the thiazole core. The ethyl carboxylate group at the 4-position enhances its solubility in organic solvents and modulates its electronic properties. This compound is of interest in medicinal chemistry due to the bioactivity of thiazole derivatives, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-4-18-14(16)12-9(2)19-13(15-12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYZIOGPCMVEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate typically involves the condensation of 4-methoxybenzaldehyde with thioamide and ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The general reaction scheme is as follows:

  • Condensation Reaction:

      Reactants: 4-methoxybenzaldehyde, thioamide, ethyl bromoacetate

      Conditions: Basic medium (e.g., sodium ethoxide in ethanol)

      Intermediate: Formation of an imine intermediate

  • Cyclization:

      Conditions: Heating the reaction mixture

      Product: this compound

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide

      Products: Oxidized derivatives, potentially forming carboxylic acids or ketones

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Products: Reduced derivatives, potentially forming alcohols or amines

  • Substitution:

      Reagents: Halogenating agents or nucleophiles

      Products: Substituted thiazole derivatives

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Bromine in acetic acid for halogenation

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated thiazoles

Scientific Research Applications

Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate has a wide range of applications in scientific research:

  • Chemistry:

    • Used as a building block for the synthesis of more complex heterocyclic compounds.
    • Employed in the development of new synthetic methodologies.
  • Biology:

    • Investigated for its potential antimicrobial and antifungal properties.
    • Studied for its role in enzyme inhibition and interaction with biological macromolecules.
  • Medicine:

    • Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.
  • Industry:

    • Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group enhances its binding affinity to these targets, while the thiazole ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

  • Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 175277-03-9): The trifluoromethyl (-CF₃) group at the para position of the phenyl ring introduces strong electron-withdrawing effects, enhancing electrophilic reactivity and metabolic stability compared to the methoxy (-OCH₃) group in the target compound. This substitution increases lipophilicity (logP ≈ 3.2 vs. Synthetic Route: Prepared via cyclization of ethyl 2-chloroacetoacetate with 4-(trifluoromethyl)benzothioamide, yielding 85% purity after silica gel chromatography .
  • Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161798-01-2):

    • The 3-formyl and 4-hydroxy substituents enable further functionalization (e.g., Schiff base formation) and hydrogen bonding, which are absent in the methoxy derivative. This compound exhibits higher polarity (logP ≈ 1.9) and is a key intermediate in synthesizing febuxostat, a xanthine oxidase inhibitor .

Positional Isomerism and Bioactivity

  • Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161797-99-5):

    • The hydroxyl (-OH) group at the para position increases acidity (pKa ≈ 9.5) compared to the methoxy derivative (pKa ≈ 10.5). This compound demonstrates moderate antimicrobial activity against E. coli (MIC = 32 µg/mL) due to enhanced hydrogen-bonding interactions with bacterial enzymes .
  • Ethyl 2-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylthiazole-5-carboxylate :

    • The benzimidazole substituent introduces π-π stacking capabilities and metal coordination sites, which are absent in the methoxy derivative. This structural feature correlates with antitumor activity (IC₅₀ = 12 µM against HeLa cells) .

Key Observations :

  • The target compound achieves higher yields (72%) compared to derivatives requiring multi-step functionalization (e.g., 22.6% for cyano derivatives) .
  • Use of n-butyllithium in place of HMTA (hexamethylenetetramine) reduces allergenic byproducts and improves environmental safety in formylation reactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Ethyl 2-(4-CF₃-phenyl) Analog Ethyl 2-(3-formyl-4-OH-phenyl) Analog
Molecular Weight (g/mol) 291.34 343.31 305.33
Melting Point (°C) 172–173 145–147 198–200
logP (Calculated) 2.8 3.2 1.9
Aqueous Solubility (mg/mL) 0.15 0.08 0.45
Plasma Protein Binding (%) 89 93 78

Insights :

  • The trifluoromethyl analog’s higher logP correlates with reduced aqueous solubility, limiting its use in hydrophilic formulations .
  • The 3-formyl-4-hydroxy derivative’s solubility (>0.45 mg/mL) makes it suitable for intravenous delivery, unlike the target compound .

Biological Activity

Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the methoxyphenyl group enhances its lipophilicity and binding affinity to enzymes and receptors, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thus modulating biochemical pathways involved in disease processes.
  • Cell Signaling Modulation : It has been reported to influence cell signaling pathways, potentially affecting gene expression and cellular metabolism.
  • Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties, making it suitable for further exploration as an antibiotic agent .

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity. It has shown efficacy against various cancer cell lines, with notable IC50 values indicating its potency:

Cell Line IC50 (µM) Reference
L121012.0
CCRF-CEM10.5
A-431<10

The compound's mechanism involves inducing apoptosis in cancer cells, likely through the modulation of apoptotic pathways and interaction with Bcl-2 family proteins .

Antimicrobial Activity

This compound has exhibited significant antimicrobial activity against a range of pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus0.008
Escherichia coli0.015
Candida albicans0.020

These findings suggest its potential as a lead compound for developing new antimicrobial therapies.

Case Studies

  • Anticancer Efficacy : In one study, the compound was evaluated against multiple cancer cell lines, showing a dose-dependent response in inhibiting cell proliferation. The most significant effects were observed in leukemia cell lines, where it induced apoptosis through caspase activation .
  • Antimicrobial Testing : A series of tests conducted on various bacterial strains revealed that this compound outperformed traditional antibiotics such as ampicillin and streptomycin in terms of potency against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate, and how can reaction progress be monitored?

  • Methodological Answer : The compound can be synthesized via condensation reactions using precursors like ethyl 2-chloroacetamido derivatives under controlled conditions. Key reagents include triethylamine (TEA) and 2-chloroacetyl chloride, with reaction monitoring via thin-layer chromatography (TLC) to ensure completion . Purification often involves recrystallization from ethanol or ethyl acetate. Yield optimization requires inert atmospheres (e.g., nitrogen) and precise temperature control .

Q. Which spectroscopic techniques are most effective for characterizing this thiazole derivative?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazole ring substitution pattern and ester/amide functional groups. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic C-H stretches. For crystallinity assessment, X-ray diffraction (XRD) with SHELX refinement resolves bond lengths and angles .

Q. How can purity and stability be ensured during storage?

  • Methodological Answer : Purity (>95%) is verified via elemental analysis (C, H, N, S) and HPLC. Stability requires storage in amber glass under inert gas (argon) at -20°C to prevent hydrolysis of the ester group. Periodic TLC or NMR checks are recommended to detect degradation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. X-ray results) be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., ring puckering or rotational isomerism). Variable-temperature NMR can identify conformational flexibility, while XRD provides static structural snapshots. Computational tools (DFT) model energy barriers for interconversion, aligning experimental data with theoretical predictions .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in antimicrobial studies?

  • Methodological Answer : SAR studies require systematic modifications (e.g., substituting the 4-methoxyphenyl group with halogens or electron-withdrawing groups). Biological activity against Gram-positive (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans) is evaluated via serial dilution assays. 3D-QSAR models (CoMFA/CoMSIA) correlate substituent electronic properties with MIC values, guiding rational design .

Q. How can computational methods predict interaction mechanisms with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) models binding to active sites, leveraging X-ray crystallographic data of similar thiazole derivatives. MD simulations assess stability of ligand-receptor complexes over 100+ ns. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with the thiazole nitrogen) .

Q. What experimental approaches validate the compound’s role in material science applications (e.g., optoelectronics)?

  • Methodological Answer : UV-Vis spectroscopy and cyclic voltammetry determine HOMO-LUMO gaps and redox behavior. Thin-film deposition (spin-coating) followed by XRD or AFM evaluates crystallinity and surface morphology. Collaboration with DFT studies links electronic structure to observed properties (e.g., charge transport) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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